molecular formula C10H8FNO B2836469 1-(5-fluoro-1H-indol-2-yl)ethanone CAS No. 1219930-11-6

1-(5-fluoro-1H-indol-2-yl)ethanone

Cat. No.: B2836469
CAS No.: 1219930-11-6
M. Wt: 177.178
InChI Key: UQHAFOPXGYRFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Fluoro-1H-indol-2-yl)ethanone (CAS 1219930-11-6) is a fluorinated indole derivative with a molecular weight of 177.18 g/mol and the molecular formula C 10 H 8 FNO . This compound is a valuable building block in medicinal chemistry and pharmaceutical research, where its indole scaffold, functionalized with an acetyl group at the 2-position and a fluorine atom at the 5-position, serves as a key intermediate in the synthesis of more complex biologically active molecules . Researchers utilize this compound in the exploration of new therapeutic agents, leveraging the electron-withdrawing properties of the fluorine atom to influence the molecule's electronic distribution, metabolic stability, and binding affinity in target interactions. It is supplied with the safety designations of being harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . For its integrity, the compound must be stored sealed in a dry environment, ideally between 2-8°C . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-fluoro-1H-indol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-6(13)10-5-7-4-8(11)2-3-9(7)12-10/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHAFOPXGYRFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(N1)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 1 5 Fluoro 1h Indol 2 Yl Ethanone Derivatives

Impact of the Fluoro Substituent at the Indole (B1671886) C5 Position on Biological Efficacy and Potency

The introduction of a fluorine atom at the C5 position of the indole nucleus is a common strategy in medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and membrane permeability. For derivatives of 1-(1H-indol-2-yl)ethanone, this substitution has demonstrated a range of effects, largely dependent on the specific biological target.

In the context of anti-inflammatory activity, the 5-fluoro substituent has been shown to be highly beneficial. Studies on 2-indolinone derivatives as inhibitors of interleukin-1 (IL-1) found that the highest inhibitory effects were achieved with compounds bearing a fluorine or trifluoromethoxy group at the C5 position of the indole ring. semanticscholar.org Similarly, for a series of 1H-indole-2-carboxamides acting as allosteric modulators of the cannabinoid 1 (CB1) receptor, the presence of a fluoro or chloro group at the C5 position enhanced the modulatory potency. nih.gov

For inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer immune escape, substitutions at the 5- and 6-positions of the indole ring are generally well-tolerated and can lead to more potent compounds. uliege.be Specifically, derivatives with small halogen atoms, such as fluorine, at the C5 position demonstrated reasonable cellular penetration and moderate in vivo activity. uliege.be In the development of antiviral agents, a synergistic effect against the Dengue virus (DENV-2) was noted for a compound incorporating a 5-fluoroindole (B109304) pharmacophore. nih.gov

However, the effect of a C5-fluoro group is not universally positive. In a study of N-arylsulfonylindoles designed as 5-HT₆ receptor ligands, both 5-fluoro and 5-methoxy substitutions were found to be detrimental to receptor affinity when compared to the unsubstituted parent compounds. nih.gov This highlights the target-specific nature of SAR, where a modification beneficial for one receptor may be unfavorable for another.

Compound/Derivative ClassTargetEffect of C5-Fluoro SubstitutionReference
5-Fluoro-2-indolinonesInterleukin-1 (IL-1)Increased inhibitory effect semanticscholar.org
5-Fluoro-1H-indole-2-carboxamidesCB1 ReceptorEnhanced modulatory potency nih.gov
5-Fluoro-indol-2-yl ethanonesIndoleamine 2,3-dioxygenase (IDO)Well-tolerated, moderate activity uliege.be
5-Fluoroindole pharmacophoresDengue Virus (DENV-2)Synergistic antiviral effect nih.gov
5-Fluoro-N-arylsulfonylindoles5-HT₆ ReceptorDetrimental to receptor affinity nih.gov

Role of the Ethanone (B97240) Linker and its Substituents in Molecular Recognition

The ethanone group at the C2 position of the indole ring serves as a crucial linker, connecting the core indole scaffold to other pharmacophoric elements. Its geometry, electronic properties, and the nature of its substituents significantly influence how the molecule interacts with its biological target.

In the discovery of indol-2-yl ethanones as IDO inhibitors, the initial hit compound was 1-(1H-indol-2-yl)-2-pyridin-3-yl-ethanone. uliege.be In this series, the ethanone linker is fundamental to the scaffold's activity. Further studies revealed that modifications to the group attached to the ethanone's carbonyl are critical. For instance, in a series of indole-chalcones (which feature a related propenone linker), the substitution pattern on the phenyl ring attached to the carbonyl group drastically affected cytotoxicity against cancer cells. nih.govacs.org Specifically, a 3,4,5-trimethoxy substitution on this phenyl ring was identified as a key pharmacophore, being significantly more potent than derivatives with fewer or no methoxy (B1213986) groups. nih.govacs.org

The ethanone linker itself can be part of a larger, essential pharmacophoric feature. For IDO inhibitors, it was determined that an iron-coordinating group on the linker is a prerequisite for biological activity, a finding that directly implicates the ethanone and its adjacent groups in binding to the enzyme's heme iron. uliege.beunamur.be

Influence of Substitutions on the Indole Nucleus (C3, C4, C6, C7)

While the C5 position has been a major focus, substitutions at other positions on the indole nucleus (C3, C4, C6, and C7) also play a significant role in defining the biological activity of this compound class.

C3 Position: For CB1 receptor allosteric modulators, introducing short alkyl groups at the C3 position of the indole ring was found to enhance potency. nih.gov Conversely, in the development of IDO inhibitors, substitutions at the C3 position generally did not yield compounds more potent than the parent hit. uliege.be

C4 and C7 Positions: In the same series of IDO inhibitors, substitutions at the C4 and C7 positions also failed to produce more active compounds. uliege.be However, for anti-HCV agents, a C7-fluoro analog demonstrated decent activity, although its cellular potency was diminished. nih.gov

C6 Position: Substitutions at the C6 position appear to be more favorable across different targets. For IDO inhibitors, C6-substitutions are well-tolerated. uliege.be In the pursuit of anti-HCV compounds, a C6-fluoro derivative showed a marked improvement in activity, with an IC₅₀ of 2 nM and an EC₅₀ of 90 nM. nih.gov This led to further development of derivatives based on this scaffold. nih.gov

These findings underscore that the influence of substituents on the indole ring is highly position- and target-dependent.

PositionSubstitutionTargetObserved EffectReference
C3Short alkyl groupsCB1 ReceptorEnhanced potency nih.gov
C3, C4, C7VariousIDOGenerally no improvement in potency uliege.be
C6FluoroHCVImproved activity (IC₅₀ = 2 nM) nih.gov
C6VariousIDOWell-tolerated uliege.be
C7FluoroHCVDecent activity (IC₅₀ = 17 nM) nih.gov

Effects of Indole N-Substitution on Compound Activity

Modification of the indole nitrogen (N1 position) is another key avenue for optimizing the pharmacological profile of these derivatives. The effect of N-substitution can be dramatic and, like other modifications, is highly dependent on the biological target.

For some targets, N-alkylation significantly enhances activity. In a series of 2-indolinone derivatives with anti-interleukin-1 activity, compounds with methyl, ethyl, or benzyl (B1604629) groups at the N1 position showed increased inhibitory effects compared to the N-unsubstituted derivatives. semanticscholar.org A similar positive trend was observed for certain anticancer indole derivatives, where N1-methylation enhanced activity approximately 60-fold. nih.gov In this anticancer study, a hydroxymethyl group at N1 was found to be even more effective than other small alkyl or acetyl groups. nih.gov For IDO inhibitors, N-methylation was reported to be well-tolerated. uliege.be

In contrast, for ligands of the human serotonin (B10506) transporter (hSERT), N-substitution has the opposite effect. N-alkylation with methyl or ethyl groups resulted in a 10- to 30-fold decrease in binding affinity. nih.gov This demonstrates that while the indole N-H can be a crucial interaction point (e.g., as a hydrogen bond donor), its substitution can be either beneficial or detrimental depending on the specific binding pocket of the target protein.

N1-SubstituentTargetObserved EffectReference
Methyl, Ethyl, BenzylInterleukin-1 (IL-1)Increased inhibitory effect semanticscholar.org
MethylCancer Cells~60-fold enhanced activity nih.gov
HydroxymethylCancer CellsMore effective than methyl or ethyl nih.gov
MethylIDOWell-tolerated uliege.be
Methyl, EthylhSERT10- to 30-fold decrease in affinity nih.gov

Analysis of Essential Pharmacophoric Features for Target Interaction (e.g., Iron-Coordinating Groups)

A thorough SAR analysis goes beyond individual substituents to identify the essential pharmacophoric features required for molecular recognition and biological activity. For the 1-(5-fluoro-1H-indol-2-yl)ethanone scaffold, a key pharmacophoric requirement for certain targets is the ability to coordinate with metal ions.

The most prominent example is seen in the development of inhibitors for the heme-containing enzyme indoleamine 2,3-dioxygenase (IDO). uliege.be Research into indol-2-yl ethanones as IDO inhibitors revealed that an iron-coordinating group on the ethanone linker is a prerequisite for biological activity. uliege.beunamur.be The hit compound, which features a 2-pyridinyl-ethanone function attached to the indole C2 position, was identified through virtual screening designed to find molecules capable of interacting with the heme iron in the enzyme's active site. uliege.be The nitrogen atom of the pyridine (B92270) ring, in conjunction with the adjacent carbonyl oxygen of the ethanone linker, is proposed to form a chelating interaction with the ferrous (Fe²⁺) ion of the heme cofactor, which is essential for the catalytic activity of IDO. uliege.be

This concept of metal chelation as a key pharmacophoric feature extends to other targets as well. For instance, a series of indole-2-carboxylic acid derivatives designed as HIV-1 integrase inhibitors were shown to function by chelating two magnesium (Mg²⁺) ions within the enzyme's active site, a mechanism crucial for their inhibitory effect. rsc.org While the metal ion is different, the principle of a specific arrangement of heteroatoms to coordinate a metal cofactor is a shared and essential pharmacophoric feature.

Investigational Biological Activities and Molecular Mechanisms of Action in Vitro Studies

Enzyme Inhibition Studies

The capacity of 1-(5-fluoro-1H-indol-2-yl)ethanone and its structural relatives to inhibit key enzymes is a primary focus of research. These studies explore its potential role in oncology, inflammation, and metabolic diseases.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial enzyme in the tryptophan metabolism pathway and has emerged as a significant target in cancer immunotherapy for its role in suppressing the body's anti-tumor immune response. IDO1 is a monomeric enzyme that contains a heme group, and its catalytic activity is dependent on the iron atom within this heme structure. researchgate.net Many IDO1 inhibitors are designed to interact directly with this heme iron. acs.org

The indol-2-yl ethanone (B97240) scaffold has been specifically identified as a basis for developing novel IDO inhibitors. nih.gov While many inhibitors function by coordinating with the heme iron, research has also uncovered alternative mechanisms. For instance, a derivative of the 5-fluoro-1H-indole core, 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione, has been developed as a potent and selective IDO1 inhibitor. benthamdirect.com X-ray crystallography studies of this compound bound to human IDO1 revealed a novel binding mode that, unlike most inhibitors, does not involve coordination with the heme iron atom, highlighting that potent inhibition can be achieved without direct iron binding. benthamdirect.com This discovery opens new avenues for designing IDO1 inhibitors with potentially different pharmacological profiles.

The indole (B1671886) moiety is recognized as an important pharmacophore for the development of selective Cyclooxygenase-2 (COX-2) inhibitors, which are sought after for their anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.govnih.gov The COX-2 enzyme mediates the inflammatory process, while COX-1 provides cytoprotection for the gastrointestinal tract. nih.gov

While direct studies on this compound are not widely documented, research on structurally related compounds underscores the potential of this chemical family. For example, a series of novel 1-(1H-indol-1-yl)ethanone derivatives were synthesized and evaluated as COX-2 inhibitors. benthamdirect.comeurekaselect.com One of the most active compounds from this series, 1-(1H-indol-1-yl)-2-(4-(((4-nitrophenyl)imino)methyl)phenoxy)ethanone, demonstrated significant anti-inflammatory and analgesic activity. benthamdirect.comeurekaselect.com Furthermore, research into other 5-fluoro-1H-indole derivatives, such as [2-(4-Chlorobenzoyl)-5-fluoro-1H-indol-3-yl]acetic acid, has also been pursued to identify selective COX-2 inhibitors. tandfonline.com Docking studies with other indole derivatives have shown that they can form hydrogen bonds with key amino acid residues in the COX-2 active site, such as Tyr 355 and Arg 120, similar to traditional NSAIDs like indomethacin. nih.govresearchgate.net

Table 1: COX-2 Inhibitory Activity of a Related Indole Derivative

Compound IC50 (µM) vs COX-2 Selectivity Index (COX-1/COX-2)
(E)-2'-Des-methyl-sulindac sulfide (B99878) (a potent COX-1 inhibitor for comparison) >100 <0.002
A related trifluoromethyl analogue of Indomethacin 0.15 -

Data sourced from studies on related indole and indene (B144670) compounds to provide context for potential activity. researchgate.netacs.org

Glycogen (B147801) synthase kinase 3 beta (GSK3β) is a serine/threonine kinase involved in a multitude of cellular processes, and its inhibition is a therapeutic strategy for numerous diseases, including neurodegenerative disorders, diabetes, and cancer. acs.orgnih.gov

The indole scaffold is a key feature in many potent GSK3β inhibitors. koreascience.kr Specifically, maleimide (B117702) derivatives containing a 5-fluoroindole (B109304) moiety have been investigated for their GSK3β inhibitory activity. In one series, the 5-fluoro analog was found to have an IC₅₀ value of 40 nM. nih.gov Further research has utilized halogenated indole ethanones, such as 1-(5-bromo-1H-indol-3-yl)ethanone, as a key starting material for the synthesis of more complex GSK3β inhibitors. nih.gov Additionally, other 5-fluoro-indole based structures, like (E)-5-fluoro-3-(pyridin-2-ylmethylene)indolin-2-one, have been identified as promising GSK3β inhibitors, with one analog showing an IC₅₀ of 1.7 µM. mdpi.com These findings collectively suggest that the this compound structure is a relevant scaffold for the development of GSK3β inhibitors.

Table 2: In Vitro GSK3β Inhibitory Activity of Related Indole Analogs

Compound Structure IC50 (nM)
5-Fluoroindole maleimide analog (10) 40
5-Bromoindole maleimide analog (11) 82
Unsubstituted indole maleimide analog (9) 20
5,6-Difluoroindole maleimide analog (12) 36

Data from a study on benzofuran-3-yl-(indol-3-yl)maleimides. nih.gov

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into glucose. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby controlling postprandial hyperglycemia, a critical aspect of managing type 2 diabetes.

While direct enzymatic data for this compound is limited, studies on the closely related 5-fluoro-2-oxindole scaffold have shown significant potential. A series of 5-fluoro-2-oxindole derivatives were synthesized and evaluated as α-glucosidase inhibitors, with several compounds demonstrating much greater potency than the standard drug, acarbose. nih.gov This indicates that the 5-fluoro-indole core is a promising pharmacophore for designing effective α-glucosidase inhibitors.

Table 3: In Vitro α-Glucosidase Inhibitory Activity of Related 5-Fluoro-2-Oxindole Derivatives

Compound IC50 (µM)
Derivative 3d 49.89 ± 1.16
Derivative 3f 35.83 ± 0.98
Derivative 3i 56.87 ± 0.42
Acarbose (Reference) 569.43 ± 43.72

Data from a study on 5-fluoro-2-oxindole derivatives. nih.gov

Antimicrobial Research Applications

The emergence of antibiotic-resistant bacterial strains has created an urgent need for novel antimicrobial agents. Indole derivatives, particularly those containing fluorine, are being actively investigated for their potential in this area. Current time information in U, FM.

The introduction of a fluorine atom into an organic molecule can often enhance its metabolic stability and biological activity. In the context of antimicrobial research, fluoro-indole derivatives have shown promising results. A study focused on a derivative of the target compound, 1-(6-Chloro-5-fluoro-3-phenyl-1H-indol-2-yl)-ethanone, evaluated its in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. Current time information in U, FM. Using the agar (B569324) diffusion method, the compound was tested at concentrations of 50 µg/ml and 100 µg/ml, showing activity against Staphylococcus aureus and Escherichia coli. Current time information in U, FM.

Table 4: In Vitro Antibacterial Activity of a Related Fluoroindole Derivative

Bacterial Strain Concentration (µg/ml) Zone of Inhibition (mm)
Staphylococcus aureus 50 11
Staphylococcus aureus 100 14
Escherichia coli 50 12
Escherichia coli 100 15

Data for 1-(6-Chloro-5-fluoro-3-phenyl-1H-indol-2-yl)-ethanone. Current time information in U, FM.

In Vitro Antifungal Efficacy Assessments

The indole nucleus is a significant scaffold in medicinal chemistry, with its derivatives known to exhibit a wide range of biological activities, including antifungal properties. rjptonline.org Research has shown that certain indole derivatives are effective against various fungal strains.

One study investigated the antifungal potential of a series of 1-(1H-indol-3-yl) derivatives against several strains of Candida spp. and Aspergillus niger. nih.gov The study revealed that some of these compounds displayed fungicidal activity with minimum inhibitory concentrations (MIC) and minimum fungicidal concentrations (MFC) ranging from 0.125 to 1.000 mg/mL. nih.gov Specifically, compounds designated as 3b, 3c, and 3e were effective against all tested strains. nih.gov This suggests that the indole core, a feature of this compound, is a promising starting point for the development of new antifungal agents.

Antiproliferative and Anticancer Research in Cell Line Models

Indole derivatives have demonstrated significant potential as antiproliferative and anticancer agents. nih.govresearchgate.net The core indole structure is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds. rjptonline.org

A study on novel indolyl 1,2,4-triazole (B32235) derivatives showcased promising cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with some compounds exhibiting superior activity to the standard drug staurosporine. nih.gov Another study on pyrrolizine/indolizine-bearing isoindole derivatives found that fluoro-substituted compounds had notable anti-proliferative activity against HePG2, HCT-116, and MCF-7 cancer cell lines. rsc.org These findings highlight the potential of the indole framework, shared by this compound, in the development of new anticancer therapies.

Mechanisms of Cell Death Induction (e.g., Apoptosis, Reactive Oxygen Species Formation)

The induction of apoptosis is a key mechanism by which many anticancer agents exert their effects. Research on [(3-indolylmethylene)hydrazono]indolin-2-ones demonstrated that these compounds can induce apoptosis in cancer cells. tandfonline.com One derivative, in particular, caused a significant increase in early and late apoptosis in MCF-7 cells. tandfonline.com This was associated with an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, along with elevated levels of caspase-3. tandfonline.com

Reactive oxygen species (ROS) are known to be involved in various cellular processes, including apoptosis. nih.govnih.gov At high concentrations, ROS can cause oxidative stress and damage to cellular components, leading to cell death. nih.govnih.gov The generation of ROS is a recognized mechanism of action for some anticancer compounds. frontiersin.orgthermofisher.com For instance, a pentafluorothiophenyl-substituted curcuminoid was found to induce a noticeable increase in intracellular ROS in HT-29 colon adenocarcinoma cells, which is believed to contribute to its apoptotic effects. mdpi.com

Modulation of Tubulin Polymerization

Microtubules, which are dynamic polymers of α,β-tubulin, play a crucial role in cell division. nih.gov Agents that interfere with tubulin polymerization can disrupt mitosis and lead to cancer cell death. nih.govnih.gov Several indole derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site on β-tubulin. nih.gov

For example, certain 2-phenylindole (B188600) derivatives have been shown to strongly inhibit tubulin polymerization, leading to a stable arrest of mitotic progression and subsequent cell death. nih.gov Similarly, a class of chalcone (B49325) mimics containing a 1-(1H-imidazol-2-yl)ethan-1-one moiety were found to modulate tubulin polymerization, causing mitotic arrest in HeLaM cells. nih.gov In vitro studies with 1H-benzimidazol-2-yl hydrazones also demonstrated their ability to slow down tubulin polymerization. mdpi.com These findings suggest that the indole scaffold present in this compound could potentially contribute to similar mechanisms of action.

Activity in Glioblastoma Cell Lines

Glioblastoma (GBM) is an aggressive form of brain cancer with a poor prognosis, making the development of new therapeutic agents a critical area of research. nih.govrjsocmed.com Several studies have investigated the potential of various compounds against glioblastoma cell lines. mdpi.comnih.govrjsocmed.comresearchgate.net

One study reported that a novel pentafluorothio-substituted curcuminoid led to a concentration-dependent decrease in the viability of U251 and Mz54 glioblastoma cell lines. mdpi.com Another research effort focused on aminobenzylphenols as inhibitors of protein disulfide isomerase (PDI), a protein upregulated in GBM cells. nih.gov While some of these compounds showed cytotoxicity, a direct correlation with PDI inhibition was not always observed. nih.gov

Receptor Modulation Studies (In Vitro)

Cannabinoid Receptor (CB1) Allosteric Modulation

The cannabinoid CB1 receptor is a G protein-coupled receptor that has been a target for therapeutic development. nih.gov Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) binding site, offer a novel approach to modulating receptor activity. nih.govnih.gov

Research has identified several indole-based compounds as allosteric modulators of the CB1 receptor. nih.govnih.gov For instance, a study on three novel indole-2-carboxamide derivatives, including one with a 5-fluoro-1H-indole structure, demonstrated their ability to act as allosteric enhancers of agonist binding to the CB1 receptor. nih.gov These compounds were found to increase the binding of a CB1 receptor agonist while decreasing the binding of an inverse agonist, indicating a positive cooperative allosteric effect. nih.gov This suggests that the 5-fluoro-1H-indole scaffold, present in this compound, may have the potential for allosteric modulation of the CB1 receptor.

Computational Chemistry and Theoretical Investigations of 1 5 Fluoro 1h Indol 2 Yl Ethanone

Molecular Docking Simulations for Ligand-Target Recognition and Binding Affinity Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding ligand-target interactions and estimating their binding affinity.

Analysis of Binding Conformations and Active Site Interactions

Detailed analysis of the binding conformation of indol-2-yl ethanone (B97240) derivatives within the active site of target proteins reveals crucial interactions that govern their inhibitory activity. For instance, studies on indol-2-yl ethanones as inhibitors of indoleamine 2,3-dioxygenase (IDO), a key enzyme in cancer immunotherapy, have shown that the indole (B1671886) scaffold and its substituents play a significant role in binding. uliege.be The introduction of small substituents around the indole ring, such as a fluorine atom at the 5-position, can be beneficial for IDO inhibition. uliege.be The binding conformation of these inhibitors within the IDO binding cleft suggests that an iron coordinating group on the linker is a prerequisite for biological activity. uliege.be

The hydroxy group of similar indole derivatives can form hydrogen bonds with biological macromolecules, influencing their function, while the indole ring itself can interact with enzymes and receptors, modulating their activity. For example, in the context of glycogen (B147801) synthase kinase 3β (GSK3β), derivatives have been shown to form essential hydrogen bonds with key residues like Lys85, Val135, and Asp133. nih.gov Alkyl/Pi-Alkyl interactions with residues such as Phe67, Val70, and Ala83, along with carbon hydrogen bonds, further stabilize the ligand-protein complex. nih.gov

Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govmdpi.com This method significantly reduces the number of compounds that need to be experimentally tested. nih.gov

There are two primary approaches to virtual screening: ligand-based virtual screening (LBVS) and structure-based virtual screening. LBVS utilizes the properties of known active compounds to identify others with similar characteristics. nih.gov Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the target protein to dock and score potential ligands. researchgate.net A hybrid approach, combining both methods, can also be employed. nih.gov

In the discovery of novel inhibitors, virtual screening has been successfully applied. For instance, a virtual screening campaign led to the identification of indol-2-yl ethanone derivatives as IDO inhibitors. uliege.be From a pool of 39 commercially available compounds that were docked into the IDO active site and ranked, six showed significant inhibitory potency. uliege.be

Quantum Chemical Calculations (e.g., Density Functional Theory for Energetic Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules. plos.orgresearchgate.netresearchgate.net These methods can predict various properties, including molecular geometry, vibrational frequencies, and chemical shifts for NMR spectroscopy. plos.orgresearchgate.net

DFT calculations have been used to analyze the structural parameters and electronic properties of indole derivatives. researchgate.net For example, the B3LYP/6-31+G(d,p) and M06-2X/6-31+G(d,p) basis sets are commonly used for these calculations. researchgate.net The calculated structural parameters often show good correlation with experimental data obtained from X-ray crystallography. researchgate.net

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical reactivity of a molecule. The energy gap between HOMO and LUMO indicates the molecule's chemical strength and reactivity. researchgate.netresearchgate.net The distribution of these orbitals can reveal which parts of the molecule are more likely to participate in electron donation or acceptance during a chemical reaction. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of ligand-protein complexes over time. nih.gov These simulations are crucial for validating the results of molecular docking and for understanding the flexibility of both the ligand and the protein.

The generation of low-energy conformers is a critical aspect of computational chemistry, as it is essential for applications like 3D-QSAR, pharmacophore searching, and ligand-receptor docking. sciforum.net Molecular mechanics and ab initio methods are used to explore the conformational space of molecules and identify the most stable conformations. sciforum.net

In Silico Prediction of Molecular Properties Relevant to Biological Activity

In silico methods are widely used to predict various molecular properties that are relevant to a compound's biological activity, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. researchgate.net These predictions help in the early stages of drug discovery to filter out compounds with undesirable properties.

Properties such as drug-likeness, which is often assessed using Lipinski's Rule of Five, and potential toxicity can be evaluated using computational tools. researchgate.net For instance, the fluorine atom in 1-(5-fluoro-1H-indol-2-yl)ethanone is known to potentially enhance metabolic stability and bioavailability. uab.cat

Molecular docking studies can predict the binding affinity of a compound to its target, providing an initial estimate of its potential efficacy. Furthermore, quantum chemical calculations can be used to determine properties like the charge distribution on the azide (B81097) group in related compounds, which can predict sites of nucleophilic substitution.

Advanced Spectroscopic and Crystallographic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. For 1-(5-fluoro-1H-indol-2-yl)ethanone, various NMR techniques are employed to provide a complete structural assignment.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy reveals the chemical environment of hydrogen atoms within a molecule. The spectrum for this compound displays characteristic signals corresponding to each proton. In a typical spectrum recorded in a deuterated solvent like DMSO-d₆, the indole (B1671886) N-H proton appears as a broad singlet at a downfield chemical shift, often around 11.75 ppm, indicating its acidic nature. uliege.be The protons on the aromatic indole ring exhibit distinct splitting patterns due to coupling with each other and with the fluorine atom. For instance, the proton at position 4 of the indole ring can appear as a doublet of doublets, influenced by neighboring protons and the fluorine at position 5. Similarly, the protons at positions 6 and 7 show complex multiplets. The methyl protons of the ethanone (B97240) group typically appear as a sharp singlet at a more upfield region, around 2.42 ppm.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound and Related Structures

Proton Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
Indole N-H ~11.75 br s -
Indole H-4 ~7.64 dd J = 8.00, 2.66 Hz
Indole H-6 ~7.26-7.32 m -
Indole H-7 ~7.15 dd J = 8.60, 4.00 Hz
CH₃ ~2.42 s -

Note: Data is compiled from representative spectra of similar indole structures and may vary based on solvent and experimental conditions. iucr.org

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the ethanone group is typically observed at a downfield chemical shift, around 189.7 ppm. uliege.be The carbon atoms of the indole ring appear in the aromatic region (approximately 100-150 ppm). The carbon atom bonded to the fluorine (C-5) shows a characteristic large coupling constant (¹JCF), which is a definitive indicator of the fluorine's position. The other indole carbons also show specific chemical shifts that aid in the complete assignment of the structure.

Table 2: Representative ¹³C NMR Spectroscopic Data for Indole Derivatives

Carbon Chemical Shift (δ) in ppm
C=O ~189.7
Indole C-2 ~151.1
Indole C-3a ~127.5
Indole C-4 ~106.1
Indole C-5 ~154.9 (d, ¹JCF)
Indole C-6 ~118.8
Indole C-7 ~108.3
Indole C-7a ~131.8
CH₃ ~41.8

Note: Data is compiled from representative spectra of similar indole structures and may vary based on solvent and experimental conditions. uliege.be

¹⁹F NMR Spectroscopy

Fluorine-19 (¹⁹F) NMR is a powerful technique for compounds containing fluorine, as ¹⁹F is a 100% naturally abundant, spin-active nucleus. biophysics.org The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment. biophysics.org A typical ¹⁹F NMR spectrum would show a single resonance, and its coupling to adjacent protons (H-4 and H-6) can be observed, providing further confirmation of its position on the indole ring. For a similar compound, methyl 2-(4-fluorophenyl)-2-(2-tosylhydrazono)acetate, the fluorine signal appears at -111.30 ppm as a pentet. semanticscholar.org The precise chemical shift is a valuable characteristic for identifying the compound.

Nuclear Overhauser Effect Spectroscopy (NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique used to determine the spatial proximity of atoms within a molecule. While specific NOESY data for this compound is not widely published, this technique would be instrumental in confirming the through-space interactions between protons. For instance, a NOESY experiment could show correlations between the methyl protons of the ethanone group and the proton at the 3-position of the indole ring, confirming their close spatial relationship. The dipolar interactions between fluorine and nearby protons can also be observed in ¹⁹F{¹H} NOE experiments, providing distance information. biophysics.org

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. For a related compound, (5-Fluoro-1H-indol-3-YL)methanamine, the calculated mass for the protonated molecule [M+H]⁺ was 165.0770, with the found mass being 165.0764, confirming its chemical formula. Similar accuracy would be expected for this compound. Analytical techniques often utilize electrospray ionization (ESI) operating in positive mode to generate the molecular ions. uliege.be

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. unipd.it This technique is routinely used to analyze complex mixtures and to confirm the purity of synthesized compounds. unipd.it In the analysis of this compound, LC-MS would provide the retention time of the compound from the LC column and the mass spectrum of the eluting peak. uliege.be An LC-MS analysis of a similar compound, 1-(5-Fluoro-1H-indol-2-yl)-2-pyridin-3-yl-ethanone, showed a retention time of 5.3 minutes and a mass-to-charge ratio ([M+H]⁺) of 267, confirming its identity and purity. uliege.be This demonstrates the utility of LC-MS in the characterization of such indole derivatives.

Table 3: LC-MS Data for a Structurally Related Compound

Compound Retention Time (min) Method m/z [M+H]⁺
1-(5-Fluoro-1H-indol-2-yl)-2-pyridin-3-yl-ethanone 5.3 Method 1 267

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique provides the experimental mass of a molecule, which can be compared against a calculated theoretical mass to confirm its identity. For this compound, with the molecular formula C₁₀H₈FNO, HRMS can confirm the presence and ratio of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.

In typical ESI-HRMS (Electrospray Ionization-High-Resolution Mass Spectrometry) analysis, the compound is often observed as a protonated molecule, [M+H]⁺. The high mass accuracy of this technique, usually within a few parts per million (ppm), allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas. While specific experimental HRMS data for this compound is not widely published, the theoretical exact mass provides a benchmark for its identification. acs.org The technique has been extensively used to characterize a wide range of indole derivatives, confirming its applicability and reliability. mdpi.commdpi.comscispace.com

Table 1: Theoretical HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass (Da)
[M+H]⁺ C₁₀H₉FNO⁺ 178.0663

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies, and when these frequencies match the frequency of infrared radiation, the radiation is absorbed. The resulting spectrum shows absorption bands corresponding to these vibrations.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Indole N-H Stretching 3300 - 3500
Aromatic C-H Stretching 3000 - 3100
Carbonyl C=O Stretching 1640 - 1680
Aromatic C=C Stretching 1450 - 1600

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique involves directing X-rays onto a single, high-quality crystal of the compound. The diffraction pattern produced is unique to the crystal's internal structure and can be used to calculate the precise positions of atoms, bond lengths, and bond angles.

As of now, the single-crystal X-ray structure for this compound has not been reported in publicly available literature. However, this technique has been successfully applied to numerous complex indole derivatives to unambiguously confirm their molecular structures. uliege.beresearchgate.netresearchgate.net If suitable crystals were grown, X-ray diffraction would provide invaluable data, including the crystal system, space group, and unit cell dimensions, confirming the connectivity and stereochemistry of the molecule and revealing details about its packing in the solid state. For example, a study on a different bromo-indole derivative determined its crystal system to be monoclinic with a P 2₁/c space group. researchgate.net

Table 3: Example of Crystallographic Data from an Indole Derivative

Parameter Example Value (for a related indole compound)
Crystal System Monoclinic researchgate.net
Space Group P 2₁/c researchgate.net
a (Å) 14.4197 researchgate.net
b (Å) 7.5423 researchgate.net
c (Å) 14.9602 researchgate.net
β (°) 114.665 researchgate.net
Volume (ų) 1478.59 researchgate.net
Z 4 researchgate.net

Note: This data is for a different compound and serves only as an example of the information provided by this technique.

Chromatographic Techniques for Reaction Monitoring and Purification (e.g., TLC)

Chromatographic techniques are fundamental in synthetic chemistry for both monitoring the progress of a reaction and for purifying the final products. Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method widely used for these purposes. rjptonline.org

In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product over time. The technique typically involves spotting a small amount of the reaction mixture onto a plate coated with a stationary phase, commonly silica (B1680970) gel. The plate is then placed in a chamber with a suitable mobile phase, which is a solvent or a mixture of solvents. uliege.be As the mobile phase ascends the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase.

For indole derivatives, common mobile phases include mixtures of ethyl acetate (B1210297) and a nonpolar solvent like cyclohexane (B81311) or petroleum ether. uliege.bersc.org The separated spots on the TLC plate can be visualized under UV light. uliege.be The retention factor (Rƒ), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system and helps in its identification. For purification, preparative TLC or column chromatography using a similar stationary and mobile phase system can be employed. rsc.org

Future Directions and Emerging Research Avenues for 1 5 Fluoro 1h Indol 2 Yl Ethanone Chemistry

Exploration of Novel Biological Targets and Therapeutic Applications

The core structure of 1-(5-fluoro-1H-indol-2-yl)ethanone, a fluorinated indole (B1671886), suggests a wide range of potential biological activities. Indole derivatives are known to exhibit anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The presence of the fluorine atom can enhance metabolic stability and binding affinity to target proteins.

Future research will likely focus on screening this compound and its analogs against a diverse panel of biological targets. Given the known activities of similar indole compounds, promising areas of investigation include:

Enzyme Inhibition: Many enzymes are implicated in diseases like cancer and neurological disorders. The ethanone (B97240) moiety of the compound could potentially interact with the active sites of various enzymes. For instance, derivatives of indol-2-yl ethanones have been identified as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in cancer immune escape. uliege.be Further studies could explore the inhibitory potential of this compound against IDO and other relevant enzymes.

Receptor Modulation: Serotonin (B10506) receptors are a key target for drugs treating psychiatric and neurological disorders. ontosight.ai Indole-containing compounds have shown affinity for these receptors. ontosight.ai Investigating the interaction of this compound with various serotonin receptor subtypes could lead to the development of new therapeutics for mood and anxiety disorders.

Antimicrobial Activity: The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Indole derivatives have demonstrated antibacterial and antifungal properties. rjptonline.org Screening this compound against a broad spectrum of pathogenic microorganisms could reveal novel antibiotic leads.

Table 1: Potential Therapeutic Applications and Biological Targets

Therapeutic AreaPotential Biological TargetRationale
Oncology Indoleamine 2,3-dioxygenase (IDO)Derivatives of indol-2-yl ethanones show IDO inhibitory activity. uliege.be
Neurology Serotonin ReceptorsIndole-based structures are known to interact with serotonin receptors. ontosight.ai
Infectious Diseases Bacterial and Fungal Enzymes/ProteinsIndole derivatives have shown broad-spectrum antimicrobial activity. rjptonline.org

Development of Stereoselective Synthetic Pathways

The development of stereoselective synthetic methods is crucial for producing enantiomerically pure compounds, which often exhibit different pharmacological activities. While the synthesis of racemic this compound can be achieved through established methods, future research will likely focus on creating chiral versions of this molecule and its derivatives.

One promising approach is the use of one-pot multicomponent reactions. For example, a highly stereoselective, one-pot, multicomponent method has been developed for the synthesis of spirooxindole derivatives. acs.org This [3+2] cycloaddition reaction utilizes azomethine ylides generated in situ. acs.org Adapting such methodologies to incorporate the this compound scaffold could lead to the efficient and stereocontrolled synthesis of complex and biologically active molecules.

Another key strategy is the use of chiral catalysts in reactions like the Fischer indole synthesis or subsequent modifications of the indole ring. rsc.org The development of novel chiral ligands and catalytic systems will be instrumental in achieving high enantioselectivity in the synthesis of this compound derivatives.

Integration of Advanced Computational Methods for Rational Compound Design

Computational chemistry plays an increasingly important role in modern drug discovery. For this compound, computational methods can be employed for:

Target Identification and Validation: In silico docking studies can predict the binding affinity of this compound and its virtual analogs to a wide range of protein targets. This can help prioritize experimental screening efforts. For instance, docking studies have been used to identify FtsZ, a key protein in bacterial cell division, as a potential target for indole derivatives. smolecule.com

Lead Optimization: Once a lead compound is identified, computational tools can be used to design new analogs with improved potency, selectivity, and pharmacokinetic properties. Techniques like Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR (CoMFA/CoMSIA) can help elucidate the structural features responsible for biological activity and guide the design of more effective compounds. nih.gov

Predicting ADMET Properties: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates, helping to identify potential liabilities early in the drug discovery process.

Table 2: Computational Approaches in Drug Design

Computational MethodApplication
Molecular Docking Predicting binding modes and affinities to biological targets. jmchemsci.com
QSAR/3D-QSAR Identifying structure-activity relationships to guide lead optimization. nih.gov
ADMET Prediction Assessing drug-like properties and potential toxicity.

Investigation of Broader Mechanistic Implications in Cellular Pathways

Understanding how this compound and its derivatives affect cellular pathways is crucial for elucidating their mechanism of action and identifying potential off-target effects. The indole ring can interact with various biological macromolecules, influencing their function, while the ethanone moiety can participate in specific interactions.

Future research in this area will likely involve a combination of experimental and computational approaches. Techniques such as transcriptomics, proteomics, and metabolomics can provide a global view of the cellular changes induced by treatment with these compounds. For example, derivatives of this compound have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. tandfonline.com Further studies could investigate the downstream effects of COX-2 inhibition and explore other signaling pathways modulated by these compounds.

The investigation of mechanistic pathways can also reveal novel therapeutic opportunities. For instance, if a compound is found to modulate a pathway implicated in multiple diseases, it could be repurposed for new indications.

Chemical Biology Probes and Mechanistic Investigations

Chemical probes are small molecules used to study biological processes in living systems. The this compound scaffold can be modified to create chemical probes for various applications. For example, by attaching a fluorescent tag or a reactive group, derivatives of this compound can be used to:

Visualize Biological Targets: Fluorescently labeled probes can be used to visualize the subcellular localization of their target proteins in living cells.

Identify Protein-Protein Interactions: Probes with photo-crosslinking groups can be used to identify proteins that interact with the target of interest.

Activity-Based Protein Profiling (ABPP): ABPP probes can be used to measure the activity of specific enzymes in complex biological samples.

The development of chemical probes based on the this compound structure will be a valuable tool for dissecting complex biological pathways and validating new drug targets. Aryl fluorosulfates, for instance, are being increasingly utilized in chemical biology as probes that can react with multiple amino acid residues in functional protein sites, enabling chemogenomic and chemoproteomic studies. nih.gov

Q & A

Q. What methodologies quantify fluorine’s isotopic effects in kinetic studies?

  • Methodological Answer : 18^{18}O-labeled analogs or 19^{19}F NMR relaxation measurements track kinetic isotope effects (KIE). Isotopic labeling (e.g., 13^{13}C-ethanone) combined with IR spectroscopy elucidates transition states .

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